molecular formula C19H19N5O3S2 B6546590 N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946268-47-9

N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B6546590
CAS RN: 946268-47-9
M. Wt: 429.5 g/mol
InChI Key: QYBBPCMSEUBCEO-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C33H36N2O4 . It is an orthorhombic crystal structure .


Synthesis Analysis

The compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2. 6.5 g R1 was dissolved in 30 mL ClCH2CH2Cl. 4.49 g EtN=C=N(CH2)3NMe2 hydrochloric acid salt was dissolved in 25 mL ClCH2CH2Cl and mixed with the former solution cooled to 10 °C .


Molecular Structure Analysis

The molecular structure of the compound is shown in the figure provided in the source . The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are also provided .


Chemical Reactions Analysis

The compound was prepared by a series of reactions involving phenyl acetic acid, ester, hydrazide, and finally cyclized in the presence of CS2 to afford 5-benzyl-1, 3, 4-oxadiazole-2-thiol .


Physical And Chemical Properties Analysis

The compound is an orthorhombic crystal structure . It has a molecular formula of C33H36N2O4 .

Mechanism of Action

Thiadiazole derivatives, like the compound , have been found to have a broad spectrum of biological activities. Their mesoionic character allows them to cross cellular membranes and interact strongly with biological targets .

Future Directions

The compound and its derivatives could be further explored for their potential anticancer activities . More research is needed to fully understand the safety, hazards, and potential therapeutic uses of this compound.

properties

IUPAC Name

N-benzyl-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-27-15-9-7-14(8-10-15)21-17(26)22-18-23-24-19(29-18)28-12-16(25)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBPCMSEUBCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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